REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)=[C:5]([N+:15]([O-])=O)[CH:4]=1.[Sn](Cl)(Cl)(Cl)Cl.[OH-].[Na+]>C(O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)=[C:5]([NH2:15])[CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
238 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C=C1)N1CCCCC1)[N+](=O)[O-]
|
Name
|
tin chloride
|
Quantity
|
772 mg
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
rotary evaporated
|
Type
|
CUSTOM
|
Details
|
to get an oily liquid
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with ethyl acetate (75 ml)
|
Type
|
WASH
|
Details
|
washed with water (2×20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate solution was rotary evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C=C1)N1CCCCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 153 mg | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |